molecular formula C17H13Cl3N4O2S B3672838 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea

1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea

Cat. No.: B3672838
M. Wt: 443.7 g/mol
InChI Key: AZESALIDYFRBCQ-UHFFFAOYSA-N
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Description

1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a thiadiazole ring, phenoxy groups, and urea functionality

Mechanism of Action

Target of Action

The compound is a derivative of phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants . They induce rapid, uncontrolled growth in these plants, effectively causing them to "grow to death" .

Mode of Action

The compound interacts with its targets by mimicking the auxin growth hormone . This causes the plant cells to undergo rapid and uncontrolled growth, leading to the death of the plant

Biochemical Pathways

The compound affects the auxin signaling pathway in plants . Auxins are plant hormones that regulate various aspects of plant growth and development. By mimicking auxins, the compound disrupts normal plant growth, leading to uncontrolled cell proliferation and eventually plant death .

Pharmacokinetics

Similar compounds are known to be absorbed by plants and distributed throughout the plant tissues . They are metabolized in the plant and can be excreted or remain in the plant tissues .

Result of Action

The result of the compound’s action is the death of the targeted plants . By disrupting normal plant growth and causing uncontrolled cell proliferation, the compound effectively kills the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s effectiveness can be influenced by the type of plant, the stage of plant growth, and environmental conditions such as temperature and rainfall . The compound’s stability can also be affected by factors such as sunlight and soil pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The final step involves the reaction of the thiadiazole intermediate with 2,4-dichlorophenyl isocyanate to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Properties

IUPAC Name

1-[5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O2S/c1-9-6-10(18)3-5-14(9)26-8-15-23-24-17(27-15)22-16(25)21-13-4-2-11(19)7-12(13)20/h2-7H,8H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZESALIDYFRBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Reactant of Route 2
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1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Reactant of Route 3
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1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Reactant of Route 4
Reactant of Route 4
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea

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